N-[4-(oxiran-2-ylmethoxy)phenyl]propanamide
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Overview
Description
N-[4-(oxiran-2-ylmethoxy)phenyl]propanamide is an organic compound characterized by the presence of an oxirane (epoxide) ring attached to a phenyl group, which is further connected to a propanamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(oxiran-2-ylmethoxy)phenyl]propanamide typically involves the reaction of 4-hydroxybenzaldehyde with epichlorohydrin to form 4-(oxiran-2-ylmethoxy)benzaldehyde. This intermediate is then reacted with propanamide under suitable conditions to yield the final product . The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the oxirane ring.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired purity .
Chemical Reactions Analysis
Types of Reactions
N-[4-(oxiran-2-ylmethoxy)phenyl]propanamide undergoes various chemical reactions, including:
Oxidation: The oxirane ring can be oxidized to form diols.
Reduction: Reduction reactions can convert the oxirane ring to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as hydrogen peroxide or m-chloroperbenzoic acid for oxidation.
Reducing agents: Such as lithium aluminum hydride for reduction.
Nucleophiles: Such as amines or thiols for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the oxirane ring typically yields diols, while nucleophilic substitution can produce a variety of substituted derivatives .
Scientific Research Applications
N-[4-(oxiran-2-ylmethoxy)phenyl]propanamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure.
Industry: It is used in the production of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of N-[4-(oxiran-2-ylmethoxy)phenyl]propanamide involves its interaction with various molecular targets. The oxirane ring is highly reactive and can form covalent bonds with nucleophilic sites in biological molecules, leading to modifications in their structure and function. This reactivity underlies its potential biological activities, including antimicrobial and anticancer effects .
Comparison with Similar Compounds
Similar Compounds
- N-[4-(oxiran-2-ylmethoxy)phenyl]acetamide
- 4-(oxiran-2-ylmethoxy)benzoic acid
- 2-(4-{4-[4-(oxiran-2-ylmethoxy)phenoxy]phenyl}phenoxymethyl)oxirane
Uniqueness
N-[4-(oxiran-2-ylmethoxy)phenyl]propanamide is unique due to the presence of both an oxirane ring and a propanamide moiety, which confer distinct chemical and biological properties. Compared to similar compounds, it offers a different balance of reactivity and stability, making it suitable for specific applications in research and industry .
Properties
IUPAC Name |
N-[4-(oxiran-2-ylmethoxy)phenyl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO3/c1-2-12(14)13-9-3-5-10(6-4-9)15-7-11-8-16-11/h3-6,11H,2,7-8H2,1H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MNZNEBKXTZPDHG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=CC=C(C=C1)OCC2CO2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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